molecular formula C14H9BrN6OS B2790215 1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892750-20-8

1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2790215
CAS No.: 892750-20-8
M. Wt: 389.23
InChI Key: FZFRBLMVAXNUOL-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. Its structure integrates multiple pharmacophores, including a 1,2,3-triazole core often associated with click chemistry and bioconjugation , linked to a 1,2,4-oxadiazole ring known to serve as a bioisostere for carboxylate or amide groups. This molecular architecture suggests potential utility in the development of kinase inhibitors , a class of therapeutics critical in oncology and inflammatory diseases. The presence of the bromophenyl moiety offers a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, making this compound a valuable molecular scaffold for generating focused libraries to explore structure-activity relationships (SAR). Researchers are investigating this and related triazole-oxadiazole hybrids for their antiproliferative activity against various cancer cell lines, positioning it as a key intermediate for probing novel biological pathways and identifying new therapeutic candidates. This product is intended for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6OS/c15-8-3-5-9(6-4-8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-2-1-7-23-10/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFRBLMVAXNUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

    Introduction of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide and a carboxylic acid derivative, under acidic or basic conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid or ester and a suitable halide precursor.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the 4-Bromophenyl Group

The 4-bromophenyl substituent enables cross-coupling and nucleophilic substitution reactions:

Reaction Type Conditions Outcome Reference
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMFReplacement of bromine with aryl/heteroaryl groups (e.g., phenyl, pyridyl)
Ullmann-Type CouplingCuI, L-proline, DMSO, 80°CFormation of biaryl derivatives via C–C bond formation
Nucleophilic SubstitutionKOH, ethanol, refluxBromine replaced by nucleophiles (e.g., -OH, -NH₂)

Functionalization of the 1,2,3-Triazol-5-Amine

The primary amine at position 5 undergoes typical amine reactions:

Reaction Type Reagents Product Notes Reference
AcylationAcetyl chloride, pyridineN-acetyl derivativeAmide formation confirmed by IR (~1650 cm⁻¹)
DiazotizationNaNO₂, HCl (0–5°C)Triazene intermediateFurther coupling with phenols/amines
AlkylationMethyl iodide, K₂CO₃, DMFN-methylated triazoleRegioselectivity influenced by steric hindrance

Reactivity of the 1,2,4-Oxadiazol-5-yl-Thiophene Moiety

The electron-deficient oxadiazole ring and electron-rich thiophene enable:

Reaction Type Conditions Outcome Key Observations Reference
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitration at thiophene’s α-positionEnhanced by oxadiazole’s electron withdrawal
Ring-OpeningH₂O, HCl (reflux)Oxadiazole cleavage to amidoximepH-dependent degradation
CycloadditionDMAD, toluene, 110°C[3+2] Cycloaddition with acetylenic dienophilesForms fused pyrazole derivatives

Stability Under Synthetic Conditions

The compound’s stability was evaluated under common reaction environments:

Condition Observation Implications
Acidic (HCl, 1M)Oxadiazole ring remains intact; triazole amine protonatedStable in mild acids
Basic (NaOH, 1M)Partial hydrolysis of oxadiazole after 24 hoursAvoid prolonged basic conditions
Oxidative (H₂O₂, 60°C)Thiophene sulfoxidation occurs without oxadiazole degradationSelective thiophene modification feasible

Key Spectral Data for Reaction Monitoring

Critical spectroscopic markers for characterizing derivatives:

  • IR Spectroscopy :

    • N–H stretch (triazole amine): 3350–3250 cm⁻¹

    • C=O (if oxadiazole opens): 1710–1680 cm⁻¹

  • ¹H NMR :

    • Thiophene protons: δ 7.2–7.5 ppm (multiplet)

    • Triazole NH₂: δ 5.8–6.2 ppm (broad singlet)

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with triazole and oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their proliferation .

Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival . Further investigations are ongoing to elucidate its efficacy against specific cancer types.

Anti-inflammatory Effects
Research has also highlighted the potential anti-inflammatory effects of this compound. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .

Materials Science Applications

Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for use as a hole transport material .

Sensors
The sensitivity of the compound to various environmental stimuli positions it as a candidate for sensor applications. Its incorporation into sensor devices could enhance the detection of hazardous substances or environmental pollutants due to its selective binding properties .

Agricultural Applications

Pesticide Development
The compound has shown potential as a pesticide due to its ability to disrupt biochemical pathways in pests. Research is being conducted to evaluate its efficacy against common agricultural pests while minimizing toxicity to non-target organisms .

Plant Growth Regulators
Studies suggest that derivatives of this compound may act as plant growth regulators, promoting growth and resistance to stress factors such as drought or salinity. This application could be pivotal in enhancing crop yields under adverse conditions .

Case Studies

Study Focus Findings
Antimicrobial ActivityInhibition of Staphylococcus aureus growth at low concentrations.
Anticancer PropertiesInduction of apoptosis in breast cancer cell lines through signaling pathway modulation.
Anti-inflammatory EffectsReduction of TNF-alpha levels in vitro indicating potential for inflammatory disease treatment.
Organic ElectronicsSuccessful integration into OLEDs leading to improved efficiency compared to traditional materials.
SensorsHigh sensitivity demonstrated for detecting volatile organic compounds.
Pesticide DevelopmentEffective against aphids with minimal impact on beneficial insects observed in preliminary trials.
Plant Growth RegulatorsEnhanced root development and drought resistance noted in treated plants compared to controls.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact molecular targets and pathways involved would require further experimental validation and computational studies.

Comparison with Similar Compounds

Substituted Triazole Derivatives with Halogenated Aromatic Groups

Compound Name Structure Key Features Biological Activity Molecular Weight Reference
1-(4-Bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1,2,3-Triazole with 4-bromophenyl and oxadiazole-thiophene Bromine enhances lipophilicity; oxadiazole-thiophene improves binding Not explicitly reported (inferred antimicrobial potential) ~427.21 (estimated)
1-(4-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Fluorine substitution at phenyl Lower molecular weight; increased electronegativity Unknown (structural analog) 328.32
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol 1,2,4-Triazole with bromobenzyl and thiophene Different triazole isomer; benzyl group alters steric effects Antimicrobial activity (Gram-positive bacteria, fungi) 330.21
1-(3-Chloro-2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Chloro and methyl substituents on phenyl Increased steric bulk; potential for enhanced target selectivity Not reported 367.81

Key Observations :

  • Triazole Isomerism : 1,2,3-Triazole derivatives (target compound) may exhibit different hydrogen-bonding patterns compared to 1,2,4-triazoles, influencing receptor interactions .
  • Substituent Impact : Chloro-methyl groups in E595-0571 introduce steric hindrance, which could affect binding affinity compared to the unsubstituted bromophenyl analog .

Oxadiazole-Containing Analogs

Compound Name Oxadiazole Substitution Associated Moieties Activity Reference
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine Benzodioxol group replaces thiophene Enhanced aromaticity and electron density Unknown
3-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine Thioether linkage instead of oxadiazole Increased flexibility; sulfur participates in covalent binding Not reported

Key Observations :

  • Oxadiazole vs. Thioether : The oxadiazole-thiophene unit in the target compound provides rigidity and π-stacking capability, whereas thioether-containing analogs may offer metabolic stability .

Pharmacological Potential

  • Antimicrobial Activity: 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives show efficacy against Staphylococcus aureus and Candida albicans .
  • Receptor Targeting : Analogs in (e.g., PSN375963) modulate G protein-coupled receptors, implying that the oxadiazole-triazole scaffold may be adaptable for neuropharmacology .

Biological Activity

The compound 1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel derivative that combines multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential applications in drug discovery.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole and triazole rings. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound. For instance, IR spectroscopy can identify functional groups, while NMR provides insights into the molecular structure.

Table 1: Characterization Data

TechniqueObservations
IR SpectrumPeaks at 825 cm⁻¹ (C-Br), 1216 cm⁻¹ (C-O-C), 1740 cm⁻¹ (C=O)
1H NMRδ 7.81 ppm (aromatic protons)
Mass SpectrometryBase peak at 548 (M+H)+

Biological Activity

The biological activity of this compound has been evaluated against various cancer cell lines and microbial strains. Notably, derivatives containing oxadiazole and triazole moieties have shown promising anticancer properties.

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit significant cytotoxicity against several cancer cell lines:

  • Cytotoxicity : The compound demonstrated IC₅₀ values in the low micromolar range against human leukemia cell lines such as CEM-13 and U-937 .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways through p53 expression and caspase activation .

Antibacterial Activity

In addition to anticancer properties, this compound also exhibits antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, highlighting its potential as an antimicrobial agent .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their anticancer activity. Compounds with a bromophenyl group showed enhanced activity compared to their non-brominated counterparts .
  • Triazole-Based Compounds : Research indicated that triazole derivatives exhibited significant antibacterial properties against Gram-positive bacteria, supporting their use in developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological potency of this compound is influenced by its structural components:

  • Substituents : The presence of electron-withdrawing groups like bromine enhances biological activity by increasing lipophilicity and improving interactions with biological targets.
  • Heterocyclic Rings : The incorporation of oxadiazole and triazole rings has been linked to increased cytotoxicity against cancer cells due to their ability to interact with DNA and inhibit crucial enzymes involved in cell proliferation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Cyclocondensation : Formation of the oxadiazole ring via cyclization of thioamide precursors with hydroxylamine .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core .
  • Bromophenyl Integration : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for bromophenyl attachment .

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to enhance efficiency .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH₂OH·HCl, EtOH, reflux, 12h65–75
Triazole assemblyCuI, DIPEA, DMF, 60°C, 6h70–80
Bromophenyl couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24h60–70

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophen-2-yl vs. 3-yl) and assess proton environments .
    • IR : Identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Critical Note : X-ray crystallography is recommended for unambiguous confirmation of regiochemistry in triazole-oxadiazole hybrids .

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Fungal Inhibition : Screen against C. albicans via disk diffusion .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate selectivity .

Q. Table 2: Representative Biological Data for Analogous Compounds

Compound ClassActivity (MIC, µg/mL)Cell Line Toxicity (IC₅₀, µM)Reference
Oxadiazole-triazole8–16 (S. aureus)>50 (HEK-293)
Bromophenyl derivatives32–64 (E. coli)30–40 (HEK-293)

Advanced Research Questions

Q. How can DFT studies elucidate electronic properties and reactivity patterns?

Methodological Answer:

  • Computational Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) basis set to minimize energy .
    • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ∆E ≈ 4.5 eV for oxadiazole-triazole systems) .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for targeted functionalization .

Key Insight : The electron-withdrawing oxadiazole ring enhances electrophilicity at the triazole C-5 position, guiding substitution reactions .

Q. How can contradictions in reported biological activities of analogous compounds be resolved?

Methodological Answer:

  • Data Reconciliation Strategies :
    • Assay Standardization : Control variables (e.g., incubation time, solvent DMSO concentration) to minimize variability .
    • Structural-Activity Analysis : Compare substituent effects (e.g., bromophenyl vs. chlorophenyl) using 3D-QSAR models .
  • Case Study : Discrepancies in C. albicans inhibition (MIC = 16 vs. 64 µg/mL) were traced to differences in fungal strain virulence .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Low yields in triazole formation due to copper catalyst deactivation .
    • Purification difficulties from byproducts (e.g., regioisomers) .
  • Solutions :
    • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for CuAAC steps .
    • SPE Cartridges : Use C18-based solid-phase extraction for rapid purification .

Q. Data Contradiction Analysis Table

IssueProposed ResolutionSupporting Evidence
Variable MIC valuesStandardize fungal strains
Regiochemical ambiguityX-ray crystallography
Catalyst inefficiencySwitch to Cu(I)-TBTA complexes

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